Cas no 101820-57-9 (IMIDAZO[1,2-A]PYRIDINE-3-ACETIC ACID, 5-METHYL-)

IMIDAZO[1,2-A]PYRIDINE-3-ACETIC ACID, 5-METHYL- is a heterocyclic compound featuring an imidazopyridine core with a methyl substituent at the 5-position and an acetic acid functional group at the 3-position. This structure confers versatility in medicinal chemistry and pharmaceutical research, particularly as a building block for bioactive molecules. The acetic acid moiety enhances solubility and facilitates further derivatization, while the methyl group can influence electronic and steric properties. Its well-defined synthetic pathway ensures consistent purity, making it suitable for applications in drug discovery, such as the development of kinase inhibitors or anti-inflammatory agents. The compound’s stability and reactivity profile support its use in diverse synthetic workflows.
IMIDAZO[1,2-A]PYRIDINE-3-ACETIC ACID, 5-METHYL- structure
101820-57-9 structure
Product Name:IMIDAZO[1,2-A]PYRIDINE-3-ACETIC ACID, 5-METHYL-
CAS No:101820-57-9
MF:C10H10N2O2
MW:190.198602199554
CID:3446701
PubChem ID:82603272
Update Time:2025-06-07

IMIDAZO[1,2-A]PYRIDINE-3-ACETIC ACID, 5-METHYL- Chemical and Physical Properties

Names and Identifiers

    • IMIDAZO[1,2-A]PYRIDINE-3-ACETIC ACID, 5-METHYL-
    • 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)aceticacid
    • 2-{5-methylimidazo[1,2-a]pyridin-3-yl}acetic acid
    • 101820-57-9
    • 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid
    • EN300-336073
    • Inchi: 1S/C10H10N2O2/c1-7-3-2-4-9-11-6-8(12(7)9)5-10(13)14/h2-4,6H,5H2,1H3,(H,13,14)
    • InChI Key: HBSRZFOLOJDGKF-UHFFFAOYSA-N
    • SMILES: C12=NC=C(CC(O)=O)N1C(C)=CC=C2

Computed Properties

  • Exact Mass: 190.074228g/mol
  • Monoisotopic Mass: 190.074228g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 190.2g/mol
  • XLogP3: 1.7
  • Topological Polar Surface Area: 54.6Ų

IMIDAZO[1,2-A]PYRIDINE-3-ACETIC ACID, 5-METHYL- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-336073-0.05g
2-{5-methylimidazo[1,2-a]pyridin-3-yl}acetic acid
101820-57-9 95.0%
0.05g
$827.0 2025-03-18
Enamine
EN300-336073-0.1g
2-{5-methylimidazo[1,2-a]pyridin-3-yl}acetic acid
101820-57-9 95.0%
0.1g
$867.0 2025-03-18
Enamine
EN300-336073-0.25g
2-{5-methylimidazo[1,2-a]pyridin-3-yl}acetic acid
101820-57-9 95.0%
0.25g
$906.0 2025-03-18
Enamine
EN300-336073-0.5g
2-{5-methylimidazo[1,2-a]pyridin-3-yl}acetic acid
101820-57-9 95.0%
0.5g
$946.0 2025-03-18
Enamine
EN300-336073-1.0g
2-{5-methylimidazo[1,2-a]pyridin-3-yl}acetic acid
101820-57-9 95.0%
1.0g
$986.0 2025-03-18
Enamine
EN300-336073-2.5g
2-{5-methylimidazo[1,2-a]pyridin-3-yl}acetic acid
101820-57-9 95.0%
2.5g
$1931.0 2025-03-18
Enamine
EN300-336073-5.0g
2-{5-methylimidazo[1,2-a]pyridin-3-yl}acetic acid
101820-57-9 95.0%
5.0g
$2858.0 2025-03-18
Enamine
EN300-336073-10.0g
2-{5-methylimidazo[1,2-a]pyridin-3-yl}acetic acid
101820-57-9 95.0%
10.0g
$4236.0 2025-03-18
Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.